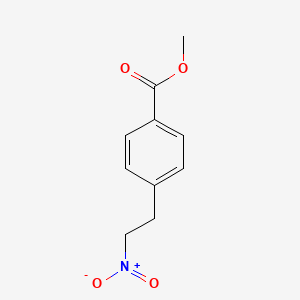

Methyl 4-(2-Nitroethyl)benzoate

Beschreibung

Methyl 4-(2-Nitroethyl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group attached to an ethyl chain, which is further connected to a benzoate ester

Eigenschaften

Molekularformel |

C10H11NO4 |

|---|---|

Molekulargewicht |

209.20 g/mol |

IUPAC-Name |

methyl 4-(2-nitroethyl)benzoate |

InChI |

InChI=1S/C10H11NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-5H,6-7H2,1H3 |

InChI-Schlüssel |

SHJKNENLTXTSRO-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)CC[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methyl-4-(2-Nitroethyl)benzoat kann durch einen mehrstufigen Prozess synthetisiert werden, der Nitrierungs-, Veresterungs- und Alkylierungsreaktionen beinhaltet. Ein gängiges Verfahren beinhaltet die Nitrierung von Methylbenzoat zur Bildung von Methyl-4-nitrobenzoat, gefolgt von der Alkylierung der Nitrogruppe mit Ethylbromid unter basischen Bedingungen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: In industrieller Umgebung umfasst die Produktion von Methyl-4-(2-Nitroethyl)benzoat typischerweise großtechnische Nitrierungs- und Veresterungsprozesse. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Destillation sind in der industriellen Produktion üblich .

Analyse Chemischer Reaktionen

Reaktionstypen: Methyl-4-(2-Nitroethyl)benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Reduktion: Die Estergruppe kann unter sauren oder basischen Bedingungen zur entsprechenden Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffgas, Palladium auf Kohlenstoffkatalysator.

Reduktion: Natriumhydroxid, Salzsäure.

Substitution: Natriummethoxid, Methanol.

Hauptprodukte, die gebildet werden:

Oxidation: Methyl-4-(2-aminoethyl)benzoat.

Reduktion: 4-(2-Nitroethyl)benzoesäure.

Substitution: Verschiedene substituierte Benzoate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Methyl-4-(2-Nitroethyl)benzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und krebshemmende Eigenschaften.

Medizin: Forschungen laufen, um seine Verwendung in der Medikamentenentwicklung zu untersuchen, insbesondere in der Entwicklung neuartiger therapeutischer Wirkstoffe.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-4-(2-Nitroethyl)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellbestandteilen interagieren und zu verschiedenen biologischen Wirkungen führen. Die Estergruppe kann auch hydrolysiert werden, um die aktive Carbonsäure freizusetzen, die weiter mit Enzymen und Rezeptoren in biologischen Systemen interagieren kann .

Ähnliche Verbindungen:

- Methyl-4-methoxybenzoat

- 4-Methoxybenzaldehyd

- 2-Nitroethylbenzol

Vergleich: Methyl-4-(2-Nitroethyl)benzoat ist aufgrund des Vorhandenseins sowohl einer Nitrogruppe als auch einer Estergruppe einzigartig, wodurch es an einer Vielzahl von chemischen Reaktionen teilnehmen kann. Im Vergleich zu ähnlichen Verbindungen bietet es eine größere Vielseitigkeit bei synthetischen Anwendungen und potenziellen biologischen Aktivitäten .

Wirkmechanismus

The mechanism of action of Methyl 4-(2-Nitroethyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-methoxybenzoate

- 4-Methoxybenzaldehyde

- 2-Nitroethylbenzene

Comparison: Methyl 4-(2-Nitroethyl)benzoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .

Biologische Aktivität

Methyl 4-(2-nitroethyl)benzoate is an organic compound classified under nitrobenzoates, characterized by its unique structure featuring both a nitro group and an ester functional group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

- Chemical Formula : C10H11N2O4

- Molecular Weight : 223.21 g/mol

- Functional Groups : Nitro group (-NO2), Ester group (-COO-)

The presence of the nitro group allows for various chemical reactions, including reduction to amine derivatives and hydrolysis to yield carboxylic acids. These transformations play a crucial role in its biological activity.

The biological activity of Methyl 4-(2-nitroethyl)benzoate can be attributed to its interaction with cellular components. The nitro group can be reduced to form reactive intermediates that may interact with DNA and proteins, potentially leading to cytotoxic effects in cancer cells. Additionally, the ester moiety may be hydrolyzed to release bioactive carboxylic acids that can modulate enzyme activity and receptor interactions.

Antimicrobial Properties

Research has indicated that Methyl 4-(2-nitroethyl)benzoate exhibits significant antimicrobial activity against various bacterial strains. In a study conducted by Gawande and Khadsan (2014), derivatives of nitroethyl benzoate were synthesized and evaluated for their antimicrobial efficacy. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that Methyl 4-(2-nitroethyl)benzoate may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) following nitro group reduction. This mechanism is similar to other nitro compounds known for their anticancer effects, highlighting the potential of this compound in cancer therapeutics.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : Evaluate the antimicrobial efficacy of synthesized derivatives.

- Methodology : Disk diffusion method against bacterial strains.

- Results : Significant inhibition zones were observed for several derivatives, indicating strong antibacterial properties.

-

Anticancer Mechanism Investigation :

- Objective : Understand the mechanism by which Methyl 4-(2-nitroethyl)benzoate affects cancer cells.

- Findings : The compound was found to increase ROS levels in treated cancer cell lines, leading to cell death through apoptosis.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Methyl 4-(2-Nitroethyl)benzoate | Yes | Yes | Unique due to both nitro and ester groups |

| Methyl 4-methoxybenzoate | Moderate | Limited | Lacks nitro group |

| 4-Nitrobenzoic acid | High | Moderate | Stronger antibacterial but less versatile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.